Fmoc-L-norleucine n-hydroxysuccinimide ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZUSHCSKUMSHO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

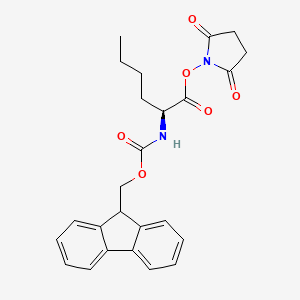

Fmoc-L-norleucine n-hydroxysuccinimide ester chemical structure and formula.

An In-depth Technical Guide to Fmoc-L-norleucine N-hydroxysuccinimide ester

Abstract

This compound (Fmoc-Nle-OSu) is a pivotal reagent in modern peptide chemistry, primarily utilized for the incorporation of the non-proteinogenic amino acid L-norleucine into synthetic peptides. This guide provides a comprehensive technical overview of its chemical structure, properties, and core applications. We will delve into the mechanistic principles behind its use in Solid-Phase Peptide Synthesis (SPPS), detailing the roles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the N-hydroxysuccinimide (NHS) ester activating group. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven protocols, causality behind experimental choices, and critical quality control considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of Fmoc-Nle-OSu in Peptide Synthesis

The synthesis of peptides with tailored biological functions is a cornerstone of drug discovery and biomedical research. The introduction of non-proteinogenic amino acids, such as L-norleucine, is a key strategy to enhance peptide stability, modulate bioactivity, and improve pharmacokinetic profiles. L-norleucine, an isomer of leucine, is particularly valuable for probing hydrophobic interactions within peptide-receptor binding sites without the steric bulk of branched-chain isomers.

This compound is an activated form of L-norleucine designed for efficient incorporation into a growing peptide chain during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The molecule is engineered with two key functional components:

-

The Fmoc Group: A base-labile protecting group attached to the α-amino group of norleucine. It prevents unwanted polymerization during the coupling reaction and is selectively removed under mild basic conditions that do not affect acid-labile side-chain protecting groups, ensuring orthogonal protection.[2][3]

-

The N-hydroxysuccinimide (NHS) Ester: An activating group that converts the carboxyl group of norleucine into a highly reactive ester. This "active ester" readily reacts with the free N-terminal amine of the resin-bound peptide to form a stable amide bond.[4][5]

This dual-functionality makes Fmoc-Nle-OSu a robust and reliable building block for the precise assembly of complex peptides.[1]

Chemical Structure and Physicochemical Properties

The precise chemical identity and properties of Fmoc-Nle-OSu are critical for its effective use. The structure consists of the L-norleucine backbone protected at the amine terminus by an Fmoc group and activated at the carboxyl terminus as an NHS ester.

Chemical Structure and Formula

The chemical structure can be conceptually broken down into its three constituent parts: the Fmoc protecting group, the L-norleucine residue, and the N-hydroxysuccinimide ester activating group.

Caption: Molecular components of this compound.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₂₆N₂O₆ | [6] |

| Molecular Weight | 450.48 g/mol | [6] |

| Exact Mass | 450.17900 g/mol | [6][7] |

| CAS Number | 201026-08-6 | [6][8] |

| Appearance | White to off-white powder | [1][7] |

| Storage Conditions | -15°C to 4°C | [6][8] |

| Purity (HPLC) | Typically ≥98% | [6] |

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The utility of Fmoc-Nle-OSu is defined by the precise and sequential chemical reactions it undergoes during an SPPS cycle. The process is cyclical, involving deprotection of the resin-bound peptide followed by the coupling of the next activated amino acid.

The SPPS Cycle: Deprotection and Coupling

-

N-Terminal Deprotection: The cycle begins with the removal of the Fmoc group from the N-terminus of the peptide chain anchored to the solid support. This is achieved by treatment with a mild base, typically a 20-30% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][9][10] The mechanism involves β-elimination, which releases the free amine and generates a dibenzofulvene-piperidine adduct that is washed away.[11]

-

Coupling Reaction: The newly exposed free amine of the resin-bound peptide acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the Fmoc-Nle-OSu's NHS ester.[4][12] This addition-elimination reaction forms a stable, irreversible amide (peptide) bond and releases N-hydroxysuccinimide as a byproduct.[12] The choice of solvent (typically DMF) is critical as it must effectively solvate all reactants to facilitate the reaction.[10]

Caption: The core workflow of an Fmoc-SPPS cycle for one amino acid addition.

Causality of Reaction Conditions

-

pH and Nucleophilicity: The coupling reaction is highly pH-dependent. The N-terminal amine must be unprotonated (-NH₂) to be nucleophilic. Therefore, reactions are typically performed under neutral to slightly basic conditions (pH 7.2-8.5).[5][12][13] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the peptide for the NHS ester.[12]

-

Solvent Choice: Polar aprotic solvents like DMF or NMP are essential. They swell the resin, making reactive sites accessible, and effectively dissolve the protected amino acid and the growing peptide chain, which is critical for reaction kinetics.[10]

-

Competition with Hydrolysis: The primary competing side reaction is the hydrolysis of the NHS ester by water.[4][12] While the aminolysis reaction is significantly faster, it is crucial to use anhydrous solvents and reagents to maximize coupling efficiency. The rate of hydrolysis increases with pH.[5]

Experimental Protocol: Incorporation of Fmoc-Nle-OSu in Manual SPPS

This protocol describes a self-validating system for the manual incorporation of Fmoc-L-norleucine onto a resin-bound peptide chain on a 0.1 mmol scale.

Materials:

-

Peptide synthesis vessel

-

Rink Amide resin (or other suitable resin) with a free N-terminal amine

-

This compound (Fmoc-Nle-OSu)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Kaiser Test Kit

Protocol Steps:

-

Resin Preparation:

-

If starting from a new Fmoc-protected resin, perform an initial deprotection step (see step 2) to expose the first amine group.

-

Ensure the resin is properly swelled by washing with DMF (3 x 10 mL). Agitate for 1-2 minutes per wash.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

-

Agitate the mixture for 5 minutes. Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[14] This two-stage process ensures complete removal of the Fmoc group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[15]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-Nle-OSu (relative to the resin loading, e.g., 0.3-0.5 mmol) in ~5 mL of DMF.

-

Add this solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.[15]

-

Rationale: Using a molar excess of the activated amino acid drives the reaction to completion, overcoming kinetic barriers and compensating for any potential hydrolysis of the NHS ester.

-

-

Monitoring the Coupling Reaction (Self-Validation):

-

After the planned reaction time, take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and then DCM.

-

Perform a Kaiser test. This colorimetric test detects free primary amines.

-

Positive Result (Blue Beads): Indicates incomplete coupling. The reaction should be allowed to proceed longer, or a second coupling may be necessary.

-

Negative Result (Yellow/Colorless Beads): Indicates the reaction is complete, as no free primary amines remain.[15]

-

-

Trustworthiness: The Kaiser test is a critical in-process control that validates the completion of each coupling step before proceeding, preventing the formation of deletion sequences.

-

-

Washing:

-

Once the coupling is complete (Kaiser test negative), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and the NHS byproduct.

-

The resin is now ready for the next cycle of deprotection and coupling.

Quality Control and Purity Assessment

The purity of the incoming Fmoc-Nle-OSu reagent is paramount for the synthesis of high-quality peptides.[16] Impurities can lead to truncated sequences, side-product formation, and difficult purification challenges.

Common Impurities and Their Impact:

-

D-enantiomer: Leads to the formation of diastereomeric peptides that are often difficult to separate from the desired product.[16]

-

Free L-norleucine: Can cause double-insertion events in the peptide sequence.[16]

-

Fmoc-Nle-OH (unactivated acid): Will not couple and effectively acts as an inert impurity, but its presence indicates potential degradation of the active ester.

Recommended Analytical Methods:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the chemical purity of the reagent. A gradient method is typically used to separate the main component from any synthesis-related impurities.[16] Purity should be ≥98%.

-

Chiral HPLC: Essential for determining the enantiomeric purity and ensuring the content of the D-enantiomer is acceptably low (typically <0.2%).[16][17]

-

Mass Spectrometry (MS): Confirms the identity of the compound by verifying its molecular weight.

Storage and Handling

Storage: this compound is susceptible to hydrolysis. To ensure its long-term stability and reactivity, it must be stored under stringent conditions.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator to protect from moisture.

Handling:

-

Always handle the reagent in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Avoid inhalation of dust.

-

Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

Conclusion

This compound is a highly effective and indispensable reagent for the site-specific incorporation of norleucine into synthetic peptides via Fmoc-SPPS. Its design, combining a base-labile protecting group with a highly reactive NHS ester, allows for efficient and controlled peptide chain elongation. By understanding the underlying chemical mechanisms, adhering to validated protocols, and implementing rigorous quality control, researchers can leverage this building block to create novel peptides with enhanced properties for therapeutic and research applications.

References

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

-

Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). Available at: [Link]

-

Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

-

Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Royal Society of Chemistry. Available at: [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. AcadeChem. Available at: [Link]

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health (NIH). Available at: [Link]

-

Fmoc-L-Nle-OH. Matrix Innovation. Available at: [Link]

-

Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. Aapptec Peptides. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

- Methods and protocols of modern solid phase peptide synthesis. N/A.

-

Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Biosynthesis. Available at: [Link]

-

Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). Available at: [Link]

- Amino Acid Deriv

-

Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. usbio.net [usbio.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. chempep.com [chempep.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Fmoc-L-norleucine N-hydroxysuccinimide ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science and therapeutic development, the strategic incorporation of unnatural amino acids is a cornerstone of innovation. Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester is a critical reagent in this arena, enabling the precise insertion of the non-proteinogenic amino acid norleucine into peptide sequences. Norleucine, an isomer of leucine, is often employed as a surrogate for methionine to enhance peptide stability against oxidation. This guide provides a comprehensive technical overview of Fmoc-L-norleucine NHS ester, from its fundamental properties to its application in solid-phase peptide synthesis (SPPS), underscored by field-proven insights and methodologies.

Core Compound Identification and Properties

The unambiguous identification of chemical reagents is paramount for reproducible scientific outcomes. The Chemical Abstracts Service (CAS) number for Fmoc-L-norleucine N-hydroxysuccinimide ester is 201026-08-6 [1][2][3][4].

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 201026-08-6 | [1][2][3][4] |

| Molecular Formula | C25H26N2O6 | [2] |

| Molecular Weight | 450.48 g/mol | [2] |

| Exact Mass | 450.17900 | [2] |

| Synonyms | Fmoc-Nle-OSu, Fmoc-L-2-aminohexanoic acid N-hydroxysuccinimide ester | [1][2] |

| Storage Temperature | -15°C to 4°C | [1][2] |

The Chemistry of Application: Mechanistic Insights

The utility of Fmoc-L-norleucine NHS ester in peptide synthesis is rooted in the synergistic function of its constituent chemical moieties: the Fmoc protecting group and the N-hydroxysuccinimide ester.

-

The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting shield for the alpha-amino group of norleucine. Its key advantage lies in its base lability; it can be efficiently removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), without affecting the acid-labile protecting groups on the peptide's side chains or the linkage to the solid support. This orthogonality is a foundational principle of modern Fmoc-based SPPS.[5][6][7]

-

The N-hydroxysuccinimide (NHS) Ester: The NHS ester is a pre-activated form of the carboxylic acid group of norleucine. This activation facilitates a highly efficient acylation reaction with the free N-terminal amine of the growing peptide chain on the solid support. The NHS group is an excellent leaving group, driving the peptide bond formation to completion. The use of pre-activated esters like Fmoc-Nle-OSu can streamline the coupling process in SPPS.[6][8]

Reaction Workflow Visualization

The following diagram illustrates the fundamental steps of incorporating an Fmoc-protected amino acid into a growing peptide chain during SPPS.

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Field-Proven Experimental Protocol: Fmoc-Nle-OSu in SPPS

This section details a robust, self-validating protocol for the incorporation of Fmoc-L-norleucine into a peptide sequence using manual solid-phase synthesis.

Materials and Reagents

-

This compound (CAS: 201026-08-6)

-

SPPS-grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl) with a pre-loaded N-terminally deprotected amino acid or peptide.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIPEA), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Coupling reagents (e.g., HATU, HBTU) for comparison or for coupling of the non-activated Fmoc-Nle-OH.[9][10]

-

Kaiser test kit for monitoring reaction completion.

Step-by-Step Methodology

1. Resin Preparation and Swelling:

- Place the desired amount of resin in a suitable SPPS reaction vessel.

- Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30-60 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.[9][11]

- Drain the DMF from the reaction vessel.

2. N-Terminal Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the swollen resin.

- Agitate the mixture for an initial 3 minutes, then drain the solution.[9]

- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[11]

- Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

3. Confirmation of Free Amine:

- Perform a colorimetric test, such as the Kaiser test, on a small sample of resin beads. A positive result (typically a deep blue color) confirms the presence of a free primary amine, indicating successful Fmoc deprotection.[9]

4. Coupling of this compound:

- In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

- Add the activated amino acid solution to the deprotected resin.

- Add a hindered base such as DIPEA (2-4 equivalents) to the reaction mixture.

- Agitate the reaction mixture for 1-4 hours at room temperature.[9]

5. Monitoring the Coupling Reaction:

- Monitor the progress of the coupling reaction by taking a small sample of resin beads and performing a Kaiser test. A negative result (yellow or colorless beads) indicates that all the free amines have reacted and the coupling is complete.[9]

- If the coupling is incomplete after the initial reaction time, the coupling step can be repeated with a fresh solution of the activated amino acid.

6. Washing and Preparation for the Next Cycle:

- Once the coupling is complete, drain the reaction solution.

- Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any excess reagents and byproducts.[9]

- The resin is now ready for the next deprotection and coupling cycle.

Workflow Visualization

Sources

- 1. usbio.net [usbio.net]

- 2. echemi.com [echemi.com]

- 3. alfachemic.com [alfachemic.com]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. biomatik.com [biomatik.com]

- 6. chempep.com [chempep.com]

- 7. Automated Peptide Synthesizers [peptidemachines.com]

- 8. apexbt.com [apexbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Fmoc-L-norleucine N-hydroxysuccinimide Ester: Properties, Protocols, and Best Practices

This guide provides an in-depth technical overview of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester, a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. We will move beyond simple data recitation to explore the causality behind its application, ensuring a robust understanding of its properties and function in synthetic workflows.

Core Physicochemical & Structural Characteristics

Fmoc-L-norleucine NHS ester is a specifically engineered amino acid derivative designed for efficient incorporation into peptide chains. Its structure is tripartite, consisting of the L-norleucine core, a temporary N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, and a C-terminal N-hydroxysuccinimide (NHS) ester activating group. This design is fundamental to its utility in modern solid-phase peptide synthesis (SPPS).[1][2]

The Fmoc group provides robust protection for the alpha-amino group, remaining stable under the acidic conditions often used for side-chain deprotection, yet it is readily cleaved by a mild base like piperidine.[3][4] This orthogonality is a cornerstone of the Fmoc/tBu synthesis strategy.[4][5] The NHS ester, in turn, is a highly efficient activating group for the carboxyl function. It converts the carboxylic acid into a reactive ester that is susceptible to nucleophilic attack by a free primary amine, facilitating the formation of a stable amide (peptide) bond with high efficiency and minimal racemization.[1][6][7]

Quantitative Data Summary

For ease of reference, the key quantitative properties of Fmoc-L-norleucine N-hydroxysuccinimide ester are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 450.48 g/mol | [8] |

| Exact Mass | 450.179 g/mol | [8] |

| Molecular Formula | C₂₅H₂₆N₂O₆ | [1][8] |

| CAS Number | 201026-08-6 | [1][8][9] |

| Purity | ≥ 98% (by HPLC) | [1][8] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 104-111 °C | [1] |

| Common Synonyms | Fmoc-L-Nle-OSu, Fmoc-Norleucine-OSu | [1][8] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-norleucine NHS ester is as a building block in Fmoc-based SPPS.[1][4] Its pre-activated nature as an NHS ester allows for direct use in coupling steps without the need for in situ activation reagents like carbodiimides, although additives like HOBt may sometimes be used to enhance reactivity.[5] This simplifies the synthetic process and can reduce potential side reactions.

Mechanism of Amide Bond Formation

The core reaction involves the nucleophilic acyl substitution where the deprotected N-terminal amine of the growing peptide chain (attached to the solid support) attacks the electrophilic carbonyl carbon of the Fmoc-L-norleucine NHS ester. The N-hydroxysuccinimide serves as an excellent leaving group, facilitating the formation of the new peptide bond.

Caption: Workflow of peptide coupling using an NHS ester.

Experimental Protocol: Coupling of Fmoc-L-norleucine NHS Ester

This protocol outlines a standard manual procedure for coupling Fmoc-L-norleucine NHS ester to a resin-bound peptide with a free N-terminal amine.

Prerequisites:

-

Solid-phase synthesis vessel containing peptide-resin with a deprotected N-terminus.

-

Anhydrous N,N-Dimethylformamide (DMF).

-

This compound.

Methodology:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed (typically using 20% piperidine in DMF).[10]

-

Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all residual piperidine. This is a critical step, as residual base can neutralize the incoming activated ester.

-

-

Coupling Reaction:

-

Prepare a solution of Fmoc-L-norleucine NHS ester (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF.

-

Add this solution to the washed peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. The efficiency of NHS ester couplings is generally high but can be slower than carbodiimide-mediated methods.[5][10]

-

-

Monitoring for Completion:

-

Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) on a small sample of resin beads to monitor for the disappearance of the free primary amine.[10]

-

A negative test (e.g., beads remain colorless in the Kaiser test) indicates the coupling reaction is complete. If the test is positive, allow the reaction to proceed for a longer duration.

-

-

Post-Coupling Wash:

-

Once the reaction is complete, drain the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (5-7 times) to remove unreacted Fmoc-L-norleucine NHS ester and the N-hydroxysuccinimide byproduct.

-

-

Proceed to Next Cycle:

-

The peptide-resin is now ready for the next cycle of Fmoc deprotection and subsequent coupling.

-

Handling, Storage, and Safety Considerations

Chemical Stability and Storage

N-hydroxysuccinimide esters are highly susceptible to hydrolysis.[11] The integrity of Fmoc-L-norleucine NHS ester is critically dependent on proper storage and handling to prevent premature degradation, which would deactivate the ester and lead to failed coupling reactions.

-

Storage: The compound should be stored in a tightly sealed container at low temperatures, with -15°C to -20°C being optimal.[8] It is imperative to protect it from moisture. Storing the vial inside a larger container with a desiccant is highly recommended.[11]

-

Handling: Before opening, always allow the container to equilibrate to room temperature.[11] This prevents atmospheric moisture from condensing on the cold powder, which would cause rapid hydrolysis. For frequent use, it is advisable to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure of the bulk stock to air and moisture.[11] Use only anhydrous solvents for preparing solutions.[11]

Safety Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be used.

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][12]

-

Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.[8][12][13]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][12]

Conclusion

This compound is a high-purity, pre-activated amino acid derivative that offers convenience and efficiency for the incorporation of the non-proteinogenic amino acid norleucine into synthetic peptides. Its utility is maximized through a clear understanding of its chemical properties and adherence to strict handling and storage protocols to prevent moisture-induced degradation. By following the guidelines and methodologies outlined in this guide, researchers can reliably leverage this reagent to achieve high-yield, high-purity peptide synthesis for applications ranging from basic research to complex drug discovery programs.

References

-

Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]

-

Fmoc-L-Nle-OH. (n.d.). Matrix Innovation. Retrieved January 16, 2026, from [Link]

-

SAFETY DATA SHEET: Fmoc-glycine N-hydroxysuccinimide ester. (n.d.). AFG Bioscience LLC. Retrieved January 16, 2026, from [Link]

-

Fmoc N-hydroxysuccinimide ester SDS. (n.d.). SDS Manager. Retrieved January 16, 2026, from [Link]

-

Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

-

El-Faham, A., & Albericio, F. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(1), 1-14. Retrieved January 16, 2026, from [Link]

-

Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. Journal of Organic Chemistry, 89, 7598-7609. Retrieved January 16, 2026, from [Link]

-

Ueda, K. (n.d.). JV-Hydroxysuccinimide ester Alcohol Product YieldMb. CORE. Retrieved January 16, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2013). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. echemi.com [echemi.com]

- 9. usbio.net [usbio.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. afgsci.com [afgsci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Mastering Solubility for Optimal Peptide Synthesis: A Technical Guide to Fmoc-L-norleucine N-hydroxysuccinimide Ester

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the landscape of therapeutic peptide development and manufacturing, the success of Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the precise control of reaction conditions. A pivotal, yet often underestimated, factor is the solubility of the activated amino acid building blocks. This guide provides an in-depth examination of the solubility characteristics of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester, a key reagent for incorporating the non-proteinogenic amino acid norleucine into peptide sequences. An optimal understanding and control of its solubility are paramount for achieving high coupling efficiency, minimizing aggregation, and ensuring the synthesis of high-purity target peptides.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles to empower rational decision-making in the laboratory. We will delve into the physicochemical drivers of solubility for this compound, provide guidance on solvent selection, and present a robust, self-validating protocol for the empirical determination of its solubility.

Physicochemical Drivers of Fmoc-L-norleucine N-hydroxysuccinimide Ester Solubility

The solubility of this compound is governed by the interplay of its distinct molecular components:

-

The Fmoc Group: The large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group is the primary determinant of the molecule's solubility profile in organic solvents.[2] Its aromatic nature facilitates dissolution in polar aprotic solvents commonly used in SPPS.

-

The Norleucine Side Chain: The linear, aliphatic side chain of norleucine contributes to the overall hydrophobicity of the molecule, influencing its interaction with different solvents.

-

The N-hydroxysuccinimide (NHS) Ester: This activating group, while enhancing reactivity, also impacts the polarity and solubility of the compound. NHS esters are known to be highly susceptible to hydrolysis in the presence of water, a critical consideration for solvent selection and handling.[3][4]

The interplay of these structural features dictates that Fmoc-L-norleucine NHS ester will exhibit limited solubility in aqueous solutions and will require organic solvents for effective dissolution.[5][6]

Solvent Selection and Qualitative Solubility Profile

The choice of solvent is a critical experimental parameter. Polar aprotic solvents are the industry standard for SPPS due to their ability to dissolve a wide array of protected amino acids and effectively swell the solid support resin.[2]

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from structurally similar compounds and general principles of Fmoc-amino acid chemistry. The following table provides a qualitative and estimated solubility profile in key SPPS solvents. For a quantitative benchmark, the solubility of Fmoc-N-hydroxysuccinimide (Fmoc-OSu), the NHS ester of the protecting group itself, is provided.[5][7]

| Solvent | Abbreviation | Expected Solubility of Fmoc-L-norleucine NHS ester | Quantitative Data for Fmoc-OSu[5][7] | Rationale & Field Insights |

| N,N-Dimethylformamide | DMF | Readily Soluble | ~25 mg/mL | The most common and effective solvent for SPPS. Ensure use of high-purity, amine-free DMF to prevent degradation of the NHS ester.[4] |

| Dimethyl Sulfoxide | DMSO | Readily Soluble | ~20 mg/mL | An excellent alternative to DMF with high solvating power. Note its hygroscopic nature and ensure anhydrous conditions.[3] |

| N-Methyl-2-pyrrolidone | NMP | Soluble | Not Widely Reported | Often used for difficult couplings and to disrupt peptide aggregation. Its higher viscosity should be considered. |

| Acetonitrile | ACN | Moderately Soluble | Not Widely Reported | Can be used, but its lower polarity may limit the achievable concentration compared to DMF and DMSO. |

| Tetrahydrofuran | THF | Sparingly Soluble | Not Widely Reported | Generally not recommended as a primary solvent due to lower solvating power for peptide reagents. |

Note: The solubility of Fmoc-protected amino acids can be influenced by factors such as batch purity, the water content of the solvent, and ambient temperature.[2] For critical applications, empirical determination of solubility is strongly recommended.

Experimental Protocol: A Self-Validating System for Solubility Determination

To ensure the trustworthiness and reproducibility of your results, the following detailed protocol for determining the equilibrium solubility of this compound using the shake-flask method is provided.[8][9] This method is considered the gold standard for thermodynamic solubility measurement.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., anhydrous DMF, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Methodology Workflow:

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. openaccesspub.org [openaccesspub.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. enamine.net [enamine.net]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action for Fmoc-L-norleucine n-hydroxysuccinimide ester in peptide synthesis.

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-L-Norleucine N-Hydroxysuccinimide Ester in Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for research, diagnostics, and therapeutic applications.[1] The strategic use of temporary and permanent protecting groups is fundamental to this process, ensuring the stepwise and controlled assembly of amino acids in a precise sequence. Among the various strategies, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection scheme has become the predominant methodology, prized for its mild reaction conditions and high efficiency.[2]

This guide provides an in-depth technical examination of a specialized but critical reagent in the Fmoc synthesis arsenal: This compound (Fmoc-Nle-OSu) . This compound is more than a simple amino acid derivative; it is a sophisticated building block designed for specific strategic advantages. We will deconstruct the reagent to its core components, elucidate its precise mechanism of action during the peptide coupling step, provide field-proven experimental protocols, and discuss its critical role in modern drug development, particularly in the synthesis of oxidation-resistant peptides.

Chapter 1: Deconstructing the Reagent - A Triumvirate of Functionality

The efficacy of this compound arises from the distinct roles played by its three key chemical moieties: the Nα-Fmoc group, the L-norleucine side chain, and the N-hydroxysuccinimide ester.

The Nα-Fmoc Group: The Temporary Guardian

The Fmoc group is the linchpin of the most widely used orthogonal SPPS strategy. Its primary function is to temporarily protect the α-amino group of the amino acid, preventing it from forming unwanted peptide bonds during the activation and coupling of its carboxyl group.[2]

-

Mechanism of Protection: The Fmoc group is introduced onto the amino acid's N-terminus, forming a stable carbamate linkage. This protection is robust and stable under the acidic conditions used to cleave the final peptide from many resins and to remove side-chain protecting groups.[3]

-

Mechanism of Deprotection: The key feature of the Fmoc group is its lability to mild bases.[3] Deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF). The reaction proceeds via a base-induced β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the free amine of the resin-bound peptide.[3] The liberated DBF is subsequently trapped by piperidine to form a stable adduct, preventing side reactions.[4] This deprotection can be monitored by UV spectroscopy, as the DBF-piperidine adduct has a strong chromophore.[3]

Caption: Base-catalyzed Fmoc deprotection mechanism.

The L-Norleucine (Nle) Side Chain: The Strategic Replacement

Norleucine (Nle) is a non-proteinogenic amino acid and an isomer of leucine, featuring a linear four-carbon side chain.[5] Its utility in peptide synthesis is not merely as a structural component but as a strategic tool.

-

Isosteric Methionine Analog: The primary application of norleucine is as a bioisostere for methionine (Met).[6] The linear side chain of norleucine closely mimics the size and hydrophobicity of the methionine side chain. However, critically, it lacks the sulfur atom, which is susceptible to oxidation, forming methionine sulfoxide or sulfone.[6] This oxidation can alter a peptide's conformation and biological activity and poses a significant challenge during synthesis and long-term storage.

-

Enhanced Stability and Preserved Activity: By replacing methionine with norleucine, researchers can synthesize peptide analogs with significantly enhanced resistance to oxidative damage.[6] This substitution often preserves or, in some cases, even improves the biological activity of the peptide. A notable example is in the study of Amyloid-β peptides related to Alzheimer's disease, where replacing a key methionine with norleucine was shown to negate the peptide's neurotoxic effects.[5][7]

The N-Hydroxysuccinimide (NHS) Ester: The Activated State

In peptide synthesis, the formation of an amide bond requires the activation of the carboxylic acid group.[8] The N-hydroxysuccinimide (NHS) ester is a highly efficient and widely used form of pre-activation.

-

Mechanism of Activation: Fmoc-Nle-OSu is an "active ester." The N-hydroxysuccinimide moiety is an excellent leaving group because its departure results in the formation of a stable succinimide anion. This makes the carbonyl carbon of the norleucine highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.[8]

-

Advantages: Using a pre-activated NHS ester simplifies the coupling step. Unlike in situ activation methods that require the addition of coupling reagents (like carbodiimides or phosphonium/uronium salts) and a base directly in the reaction vessel, the active ester is ready to react upon dissolution.[8] This can minimize side reactions associated with certain coupling reagents and can be particularly advantageous in specific synthetic contexts.

Chapter 2: The Core Mechanism of Action in the SPPS Cycle

The incorporation of Fmoc-Nle-OSu into a growing peptide chain follows the standard cyclical workflow of Fmoc-based SPPS. The core of its action is the coupling step, which is preceded by the deprotection of the resin-bound peptide.

Caption: The core cyclical workflow of Fmoc-based SPPS.

Step A: Nα-Fmoc Deprotection

Before the coupling reaction can occur, the temporary Fmoc protecting group on the N-terminus of the resin-bound peptide must be removed to expose the free primary amine, which will act as the nucleophile.

-

Resin Swelling: The peptide-resin is first swollen in a suitable solvent, typically DMF, to ensure all reactive sites are accessible.

-

Piperidine Treatment: A solution of 20% piperidine in DMF is added to the resin.

-

Reaction: The mixture is agitated for a set period (e.g., 5-20 minutes). The treatment is often repeated to ensure complete deprotection.[9]

-

Washing: The resin is thoroughly washed with DMF to remove all traces of piperidine and the DBF-piperidine adduct.[10]

Step B: The Coupling Reaction - Nucleophilic Acyl Substitution

This is the central event where the Fmoc-Nle-OSu reagent acts. The mechanism is a classic nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the newly deprotected N-terminal amine attacks the highly electrophilic carbonyl carbon of the Fmoc-Nle-OSu.

-

Tetrahedral Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate.

-

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond.

-

Leaving Group Departure: Simultaneously, the bond to the oxygen of the N-hydroxysuccinimide ester breaks, and the stable N-hydroxysuccinimide anion departs. The result is the formation of a new, stable amide (peptide) bond, elongating the peptide chain by one norleucine residue.

Caption: Mechanism of peptide bond formation using Fmoc-Nle-OSu.

Chapter 3: Experimental Protocols and Practical Considerations

While the use of pre-activated esters is straightforward, adherence to best practices is crucial for achieving high coupling efficiency and minimizing side reactions.

Physicochemical and Reagent Data

| Property | Value | Source |

| Compound Name | This compound | [11] |

| Synonyms | Fmoc-Nle-OSu | [12] |

| CAS Number | 201026-08-6 | [11][12] |

| Molecular Formula | C25H26N2O6 | [12] |

| Molecular Weight | 450.48 g/mol | [12] |

| Appearance | White to off-white powder | - |

| Storage | 2-8°C, desiccated | [11] |

Protocol: Incorporation of Fmoc-L-Norleucine-OSu into a Peptide Sequence

This protocol assumes a standard manual SPPS workflow starting after the previous amino acid has been successfully coupled and its Fmoc group has been removed.

-

Resin Preparation:

-

Ensure the peptide-resin (with a free N-terminal amine) is well-swollen in DMF and has been thoroughly washed to remove residual piperidine from the deprotection step. Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.

-

-

Reagent Preparation:

-

Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF. Ensure the reagent is fully dissolved immediately before adding it to the reaction vessel.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the solution of Fmoc-Nle-OSu to the resin.

-

Agitate the mixture (e.g., by bubbling with nitrogen or using a mechanical shaker) at room temperature. The reaction time can vary from 1 to 4 hours.

-

-

Monitoring and Washing:

-

After the allotted time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete.

-

If the test is positive, the coupling can be extended, or a second coupling may be performed.

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagent and the N-hydroxysuccinimide byproduct.

-

-

Next Cycle:

-

The resin is now ready for the Fmoc deprotection step of the newly added norleucine residue, initiating the next cycle of the synthesis.

-

Troubleshooting and Side Reactions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time or equivalents of Fmoc-Nle-OSu.2. Steric hindrance from the growing peptide chain.3. Hydrolysis of the NHS ester by trace water in the DMF. | 1. Extend the reaction time or repeat the coupling step ("double coupling").2. Use a more potent in situ activation method (e.g., HATU/DIPEA) with Fmoc-Nle-OH if the issue persists.3. Ensure use of high-purity, anhydrous DMF. Prepare the reagent solution immediately before use. |

| Deletion of Nle Residue | Complete failure of the coupling reaction, often due to reagent degradation or poor resin swelling. | Verify the quality of the Fmoc-Nle-OSu. Ensure proper resin swelling and deprotection in the preceding step. |

| Diketopiperazine (DKP) Formation | If coupling Nle to a proline or glycine residue at the N-terminus, the liberated dipeptide can cyclize and cleave from the resin. | This is less common with NHS esters than with some in situ methods but remains a possibility. Consider coupling a pre-formed Fmoc-Nle-Pro dipeptide to mitigate this.[13] |

Conclusion

This compound is a highly valuable reagent in the peptide chemist's toolkit. Its mechanism of action is a robust and efficient nucleophilic acyl substitution, driven by the pre-activated nature of the NHS ester. The true power of this building block lies in the strategic combination of its components: the orthogonal, base-labile Fmoc group enables its seamless integration into the dominant SPPS workflow, while the norleucine side chain provides a crucial solution for synthesizing peptides with enhanced stability against oxidation. By serving as a reliable surrogate for methionine, Fmoc-Nle-OSu facilitates the development of more robust peptide therapeutics and research tools, ultimately advancing the frontiers of drug discovery and materials science.

References

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from .

- Side reactions associated with N-Methyl-L-norleucine in peptide synthesis. (2025). BenchChem.

- Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (2025, January 8).

- Norleucine. (n.d.). In Wikipedia.

- Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. (n.d.). California Institute of Technology.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine.

- Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(5), 429-440.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13).

- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000, March 1). Letters in Peptide Science, 7(2), 89-97.

- Methods for controlling norleucine content in polypeptides. (n.d.).

- This compound CAS 201026-08-6. (n.d.).

- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.

- How to Synthesize a Peptide. (n.d.). AAPPTec.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.

- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33, 237-252.

- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Peptide Research, 3(4), 194-200.

- This compound. (n.d.). Echemi.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- CAS 77284-32-3 Fmoc-Nle-OH. (n.d.). Alfa Chemistry.

- Application Notes and Protocols for Incorporating Fmoc-Gly-Gly-OSU into a Peptide Sequence. (2025). BenchChem.

- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.).

- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990, July-August). Peptide Research, 3(4), 194-200.

- Application Notes and Protocols for N-Methyl-L-norleucine in Bioconjug

- Fmoc-OSu Synthesis - New Process. (n.d.). Omizzur.

- Fmoc N-hydroxysuccinimide ester = 98.0 HPLC 82911-69-1. (n.d.). Sigma-Aldrich.

- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Methods in Molecular Biology, 298, 237-252.

- Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. (n.d.). Aapptec.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Journal of the Brazilian Chemical Society, 24(8), 1233-1247.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.

- Fmoc-Nle-OH Novabiochem 77284-32-3. (n.d.). Sigma-Aldrich.

- A Technical Guide to Fmoc-Phe-OSu: Application in Solid-Phase Peptide Synthesis. (2025). BenchChem.

- The formation and hydrolysis of the active ester made from α-amino acid... (2023, June). Amino Acids, 55(6), 743-755.

- Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. (2017, January 25). Journal of Peptide Science, 23(3), 193-204.

- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025, August 6). Molecules, 28(16), 5987.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Norleucine - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. lifetein.com [lifetein.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. usbio.net [usbio.net]

- 12. echemi.com [echemi.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

A Technical Guide to the Applications of Fmoc-L-norleucine N-hydroxysuccinimide Ester in Peptide Science

Introduction: The Strategic Value of a Non-Canonical Building Block

In the landscape of peptide synthesis and drug development, the deliberate incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-L-norleucine N-hydroxysuccinimide ester (Fmoc-Nle-OSu) stands out as a pivotal reagent in this advanced toolbox. Norleucine, a structural isomer of leucine, offers a unique combination of properties that medicinal chemists and peptide scientists leverage to overcome critical challenges in peptide design.[1][2] Unlike its proteinogenic counterpart, methionine, norleucine possesses a linear, unbranched, and non-oxidizable aliphatic side chain.[2] This seemingly subtle difference has profound implications for the stability, activity, and therapeutic potential of synthetic peptides.

This guide provides an in-depth exploration of the applications of Fmoc-Nle-OSu, moving beyond simple protocols to elucidate the causality behind its use. We will delve into its role in enhancing peptide stability, modulating biological activity, and its application in the burgeoning field of peptide-based biomaterials. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile building block.

Core Chemistry: Understanding Fmoc-Nle-OSu

Fmoc-Nle-OSu is the pre-activated form of Fmoc-L-norleucine, primed for efficient incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS).[3] The architecture of this reagent is key to its utility:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky, base-labile protecting group shields the α-amino group of norleucine.[4] Its primary advantage lies in its orthogonality to the acid-labile side-chain protecting groups commonly used in SPPS.[5] The Fmoc group is stable during the coupling reaction but can be cleanly and rapidly removed with a mild base, typically a solution of piperidine in DMF, without compromising the integrity of the peptide-resin linkage or other protecting groups.[6]

-

The N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly efficient activating group for the carboxyl end of the amino acid.[7] It converts the carboxylic acid into a reactive ester that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain, facilitating rapid and high-yield peptide bond formation.[7] While in-situ activation methods are prevalent, the use of a stable, pre-activated NHS ester like Fmoc-Nle-OSu can simplify synthesis protocols, particularly in automated synthesizers.[7]

Key Application Areas and Field-Proven Insights

Enhancing Metabolic Stability: The Methionine Surrogate Strategy

One of the most powerful applications of norleucine is its use as an isosteric replacement for methionine. Methionine, with its thioether side chain, is highly susceptible to oxidation, which can lead to a loss of biological activity and reduced shelf-life of peptide therapeutics. Norleucine provides a simple yet elegant solution.

Causality: The linear four-carbon side chain of norleucine closely mimics the size and hydrophobicity of the methionine side chain, but lacks the oxidizable sulfur atom.[2] This substitution often preserves the peptide's overall conformation and its ability to bind to its biological target, while significantly enhancing its resistance to oxidative degradation.[8]

Field-Proven Insight: Alzheimer's Disease Research A compelling example is found in the study of Amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] Research has demonstrated that replacing the methionine residue at position 35 of the Aβ peptide with norleucine can completely negate the neurotoxic effects of the peptide.[1] This highlights norleucine's critical role as a tool to dissect the mechanisms of neurotoxicity and as a potential modification in the design of therapeutic peptides for neurodegenerative diseases.[9]

Modulating Biological Activity and Structure in Drug Design

The incorporation of norleucine can subtly alter a peptide's physicochemical properties, leading to improved pharmacological profiles.[3]

-

Enhanced Proteolytic Resistance: The non-natural structure of norleucine can increase a peptide's resistance to degradation by endogenous proteases, thereby improving its in-vivo half-life.[2]

-

Conformational Control: The aliphatic side chain of norleucine can influence the secondary structure of peptides, which is vital for their function and receptor interaction.[2]

-

Hydrophobicity Modification: Substituting other aliphatic amino acids with norleucine can fine-tune the overall hydrophobicity of a peptide, which can impact its solubility, membrane permeability, and interaction with biological targets. A study comparing methionine- and norleucine-containing peptides showed that despite their structural similarity, they exhibit markedly different behaviors in their interactions with phospholipid bilayers.[10]

Field-Proven Insight: Approved Therapeutics The synthetic peptide Afamelanotide , an analogue of α-melanocyte-stimulating hormone (α-MSH), incorporates norleucine at position 4 (substituting for methionine) and D-phenylalanine at position 7. These modifications are critical for enhancing the stability of afamelanotide against enzymatic degradation, which prolongs its plasma half-life.[11] It is approved for use in patients with erythropoietic protoporphyria to increase pain-free light exposure.[11]

Advanced Biomaterials: Fmoc-Driven Self-Assembly

The Fmoc group itself, beyond its role as a protecting group, is a powerful driver of molecular self-assembly. This property is harnessed to create sophisticated peptide-based biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery.

Causality: The aromatic, planar structure of the fluorenyl moiety in the Fmoc group promotes π-π stacking interactions between peptide molecules.[12][13] When attached to a peptide sequence, these interactions, combined with hydrogen bonding from the peptide backbone, can drive the self-assembly of the peptides into nanofibrous networks. These networks can entrap large amounts of water to form self-supporting hydrogels.[12]

Field-Proven Insight: Hydrogels for Tissue Engineering Research has shown that Fmoc-derivatized cationic peptides can self-assemble into hydrogels that are biocompatible and can support cell adhesion, survival, and proliferation.[12] The mechanical properties of these hydrogels, such as their rigidity, can be tuned by altering the peptide sequence. For instance, one study found that an Fmoc-derivatized hexapeptide formed a hydrogel rigid enough to act as a potential material for tissue engineering, demonstrating the direct applicability of Fmoc-amino acid derivatives in creating functional biomaterials.[12]

Experimental Protocols and Methodologies

The successful application of Fmoc-Nle-OSu hinges on robust and well-optimized SPPS protocols. The following sections provide detailed, step-by-step methodologies for the incorporation of norleucine and the subsequent handling of the peptide.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Nle-OSu Incorporation

This protocol outlines a standard manual cycle for incorporating Fmoc-Nle-OSu into a peptide sequence on a 0.1 mmol scale.

Materials and Reagents:

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

This compound (Fmoc-Nle-OSu)

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., Reagent K or 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

-

Cold diethyl ether

Workflow Diagram:

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

-

Resin Swelling:

-

Place the resin (e.g., 100-200 mg for a 0.1 mmol synthesis) into a reaction vessel.

-

Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for a second time to ensure complete deprotection.

-

-

Washing:

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine. A completion test (e.g., chloranil test) can be performed.

-

-

Coupling of Fmoc-Nle-OSu:

-

In a separate vial, dissolve 2-3 equivalents of Fmoc-Nle-OSu (relative to the resin loading) in DMF.

-

Add the Fmoc-Nle-OSu solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.

-

Self-Validation: Monitor the coupling reaction for completion using a qualitative colorimetric test (e.g., Kaiser test). A negative Kaiser test (yellow beads) indicates a complete reaction and the absence of free primary amines. If the test is positive, the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Cycle Repetition:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acids present in the sequence. For peptides containing norleucine but lacking other sensitive residues like Cys, Met, or Trp, a standard TFA-based cocktail is sufficient.

Diagram of Cleavage Process:

Sources

- 1. lifetein.com [lifetein.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cheme.caltech.edu [cheme.caltech.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications [pubmed.ncbi.nlm.nih.gov]

- 13. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications | MDPI [mdpi.com]

Key features and advantages of using Fmoc-L-norleucine n-hydroxysuccinimide ester.

An In-depth Technical Guide to Fmoc-L-norleucine N-hydroxysuccinimide Ester: A Core Reagent for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and therapeutic development, the strategic incorporation of non-canonical amino acids is a cornerstone for innovation. This compound (Fmoc-Nle-OSu) stands out as a pivotal building block, enabling the precise insertion of L-norleucine into peptide sequences. Norleucine, an isomer of leucine and a close structural analog of methionine, offers unique advantages for modulating the physicochemical properties of peptides, including their stability, hydrophobicity, and biological activity.[1][2] This guide provides a comprehensive technical overview of Fmoc-Nle-OSu, detailing its core chemical principles, practical applications in solid-phase peptide synthesis (SPPS), and the key advantages it confers upon the resulting peptides.

Core Concepts: A Triad of Chemical Functionality

The efficacy of this compound is derived from the synergistic action of its three key chemical components: the Fmoc protecting group, the L-norleucine side chain, and the N-hydroxysuccinimide ester activating group. Understanding each component is critical to appreciating the reagent's utility.

The 9-fluorenylmethoxycarbonyl (Fmoc) Group: The Gatekeeper of Synthesis

The Fmoc group is the linchpin of the most widely used orthogonal strategy in modern solid-phase peptide synthesis.[3][4] It serves as a temporary protecting group for the α-amino group of norleucine, preventing uncontrolled polymerization during the coupling reaction.[5] The key advantage of the Fmoc group is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This deprotection mechanism is exceptionally gentle, preserving acid-sensitive side-chain protecting groups and the bond anchoring the peptide to the resin, which is crucial for the synthesis of complex and modified peptides.[][] This mild approach minimizes side reactions and allows for the assembly of long peptide chains with high fidelity.[]

L-Norleucine: The Functional Payload

Norleucine (Nle) is a non-proteinogenic amino acid with a linear four-carbon side chain, making it an isomer of leucine and isoleucine.[1] Its incorporation into a peptide sequence is a strategic choice to enhance specific properties:

-

Methionine Surrogate: Norleucine is frequently used as a replacement for methionine. The thioether side chain of methionine is susceptible to oxidation, which can alter a peptide's structure and function. Norleucine's aliphatic side chain is chemically inert to oxidation, thereby increasing the metabolic stability and shelf-life of the final peptide product.[2]

-

Enhanced Hydrophobicity: The linear alkyl side chain of norleucine is more hydrophobic than methionine's side chain. This can be leveraged to modulate a peptide's interaction with biological membranes or the hydrophobic pockets of protein receptors.

-

Structural Probe: As a structural isomer of leucine, substituting leucine with norleucine can provide valuable insights into the structure-activity relationship (SAR) of a peptide, helping to delineate the precise steric requirements for biological activity.[1]

The N-hydroxysuccinimide (NHS) Ester: The Engine of Coupling

The N-hydroxysuccinimide ester is a highly efficient activating group for the carboxyl function of the amino acid.[10] The NHS moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.[11][12] This results in the rapid and efficient formation of a stable amide (peptide) bond.

While highly reactive, Fmoc-Nle-OSu is a crystalline, isolable solid, which offers advantages over in-situ activation methods that can sometimes lead to side reactions.[10] However, this reactivity also makes NHS esters susceptible to hydrolysis.[13][14] Therefore, it is imperative to handle the reagent under anhydrous conditions to maintain its high reactivity and ensure optimal coupling efficiency.[15]

Physicochemical and Handling Data

Proper storage and handling are paramount to preserving the reactivity of Fmoc-Nle-OSu. The following table summarizes its key properties.

| Property | Value | Reference |

| Chemical Name | This compound | [16] |

| Synonyms | Fmoc-Nle-OSu, Fmoc-L-2-aminohexanoic acid-N-hydroxysuccinimide ester | [16] |

| CAS Number | 201026-08-6 | [16][17] |

| Molecular Formula | C25H26N2O6 | [16] |

| Molecular Weight | 450.48 g/mol | [16] |

| Appearance | White to off-white powder/crystalline solid | General observation |

| Storage Conditions | -15°C to 4°C, desiccated | [16][17] |

| Handling | Handle in a well-ventilated area, avoid moisture, dust formation, and contact with skin/eyes. | [16][18] |

Application in Solid-Phase Peptide Synthesis: A Practical Workflow

The incorporation of Fmoc-Nle-OSu into a peptide sequence follows the standard cycle of Fmoc-based SPPS. The workflow is logical and systematic, ensuring the sequential addition of amino acids to build the desired peptide.

Experimental Protocol: Coupling of Fmoc-Nle-OSu

This protocol describes a generalized procedure for coupling Fmoc-Nle-OSu to a resin-bound peptide with a free N-terminal amine on a 0.1 mmol scale.

Materials:

-

Peptidyl-resin (0.1 mmol, with free N-terminal amine)

-

This compound (Fmoc-Nle-OSu)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Solid-phase synthesis reaction vessel

-

Inert gas (Nitrogen or Argon) for agitation

Procedure:

-

Resin Preparation: Ensure the peptidyl-resin has been subjected to Fmoc deprotection (e.g., treatment with 20% piperidine in DMF for 5 + 15 minutes) and thoroughly washed with DMF (5-7 times) to completely remove piperidine.[6][11] The resin should be swollen in a minimal amount of fresh DMF.

-

Reagent Preparation: In a separate, dry glass vial, dissolve 2 to 3 equivalents of Fmoc-Nle-OSu (relative to the resin loading, e.g., 90-135 mg for 0.1 mmol scale) in anhydrous DMF (approx. 2 mL).[11] Ensure complete dissolution.

-

Coupling Reaction: Add the Fmoc-Nle-OSu solution to the reaction vessel containing the swollen resin.

-

Agitation: Agitate the mixture gently (e.g., by bubbling nitrogen from the bottom of the vessel or using a shaker) at room temperature.

-

Reaction Monitoring: The coupling reaction time can range from 1 to 6 hours.[11][19] Monitor the reaction for completion using a qualitative method like the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction solution from the vessel. Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted Fmoc-Nle-OSu and the N-hydroxysuccinimide byproduct.

-

Next Cycle: The resin is now ready for the N-terminal Fmoc deprotection of the newly added norleucine residue, initiating the cycle for the next amino acid coupling.[6]

Advantages and Strategic Considerations

The decision to use Fmoc-Nle-OSu is grounded in several key advantages that streamline the synthesis process and enhance the final peptide product.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. nbinno.com [nbinno.com]

- 10. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. usbio.net [usbio.net]

- 18. afgsci.com [afgsci.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Storage and Stability of Fmoc-L-norleucine N-hydroxysuccinimide Ester: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis

In the precise and demanding field of peptide synthesis and drug development, the quality of starting materials is paramount. Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester is a key building block, valued for its role in introducing the non-proteinogenic amino acid norleucine into peptide sequences. The N-hydroxysuccinimide ester is a highly efficient activating group, designed for the facile formation of stable amide bonds with primary amines. However, the very reactivity that makes it an excellent reagent also renders it susceptible to degradation. Ensuring the stability and purity of Fmoc-L-norleucine NHS ester is not merely a matter of good laboratory practice; it is a critical determinant of reaction yield, purity of the final peptide, and the ultimate success of a research or development program. This guide provides an in-depth exploration of the factors governing the stability of this reagent and offers field-proven guidelines for its optimal storage and handling.

Understanding the Inherent Instability: A Tale of Two Moieties

The stability profile of Fmoc-L-norleucine N-hydroxysuccinimide ester is dictated by the chemical properties of its two key functional components: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group and the moisture-sensitive N-hydroxysuccinimide ester.

-

The Fmoc Group: This essential amine protecting group is celebrated for its stability under acidic conditions, a cornerstone of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. However, it is designed for facile cleavage under basic conditions, typically using a secondary amine like piperidine[1]. While ambient moisture is not a primary threat to the Fmoc group itself, exposure to any basic environment can prematurely deprotect the amino acid.

-

The N-Hydroxysuccinimide (NHS) Ester: The NHS ester is the workhorse of the molecule, activating the carboxyl group for efficient reaction with amines. This activation, however, creates an electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack. In the context of peptide coupling, the desired reaction is aminolysis (attack by an amine). Unfortunately, a ubiquitous and competing nucleophile is water, which leads to hydrolysis[2].

The Primary Degradation Pathway: Hydrolysis of the NHS Ester

The single most significant threat to the integrity of Fmoc-L-norleucine NHS ester is hydrolysis. This reaction cleaves the active ester bond, yielding the inactive Fmoc-L-norleucine carboxylic acid and N-hydroxysuccinimide as byproducts. This process directly reduces the potency of the reagent, leading to lower coupling efficiencies and incomplete reactions.

The Mechanism of Hydrolysis